molecular formula C9H11BrClNO B1403328 5-Bromo-3-chloro-2-isobutoxypyridine CAS No. 1289093-31-7

5-Bromo-3-chloro-2-isobutoxypyridine

Cat. No. B1403328
M. Wt: 264.54 g/mol
InChI Key: MWBJHRBHKGTXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-isobutoxypyridine is a chemical compound with the CAS Number: 1289093-31-7 . It has a molecular weight of 264.55 and is a yellow liquid at room temperature .


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-isobutoxypyridine is a yellow liquid at room temperature . It has a molecular weight of 264.55 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Halogen Atom Migration in Derivatives

5-Bromo-3-chloro-2,4-dihydroxypyridine demonstrates interesting chemical behavior, particularly in the migration of halogen atoms. When chlorinated in aqueous hydrochloric acid solution by adding hydrogen peroxide solution, a structural transformation occurs, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This compound was also prepared through alternative methods, demonstrating its structural versatility and reactivity under different conditions (Hertog & Schogt, 2010).

Synthesis of Pentasubstituted Pyridines

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, serves as a valuable building block in medicinal chemistry research. Its unique structure allows for the creation of diverse pentasubstituted pyridines, which are significant for further chemical manipulations in medicinal chemistry (Wu et al., 2022).

Chemoselective Functionalization

Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, another similar compound, has been explored. Different catalytic conditions enable selective bromide substitution for secondary amines and primary anilines. This chemoselectivity reversal under certain conditions offers valuable insights for developing specific substitution reactions in complex organic molecules (Stroup et al., 2007).

Reactions in Halogeno-Derivatives

The behavior of bromo-derivatives, closely related to 5-bromo-3-chloro-2-isobutoxypyridine, when heated with aqueous hydrochloric acid, indicates a range of potential reactions. Such reactions are pivotal in understanding the chemical properties and reactivity of halogenated pyridines (Hertog & Bruyn, 2010).

Amination Catalyzed by Palladium-Xantphos Complex

Amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex demonstrates high chemoselectivity and yield, emphasizing the potential of this compound in organic synthesis and pharmaceutical research (Ji et al., 2003).

Synthesis of Metal-Complexing Molecular Rods

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, useful for preparing metal-complexing molecular rods. This approach showcases the application of bromo-chloro pyridines in creating complex structures for advanced chemical and material sciences (Schwab et al., 2002).

Safety And Hazards

5-Bromo-3-chloro-2-isobutoxypyridine is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-3-chloro-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJHRBHKGTXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-isobutoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-isobutoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloro-2-isobutoxypyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-chloro-2-isobutoxypyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-chloro-2-isobutoxypyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-chloro-2-isobutoxypyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-chloro-2-isobutoxypyridine

Citations

For This Compound
2
Citations
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
… Carboxylic acids 55 and 57 were converted into the corresponding acyl sulfonamides, which were then coupled under Suzuki conditions to 5-bromo-3-chloro-2-isobutoxypyridine or 3-…
Number of citations: 40 pubs.acs.org
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.